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Compound of Interest

Compound Name: HMN-176

Cat. No.: B10753006

Compound Identification and Chemical Properties

HMN-176, with the chemical formula C20H18N204S and a molecular weight of 382.43 g/mal , is
a stilbene derivative identified as the active metabolite of the oral prodrug HMN-214.[1] Its
IUPAC name is (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide. The compound
is registered under the CAS Number 173529-10-7.

Property Value

Chemical Formula C20H18N204S

Molecular Weight 382.43 g/mol

CAS Number 173529-10-7
(E)-4-(2-(4-

IUPAC Name methoxyphenylsulfonamido)styryl)pyridine 1-
oxide

(E)-4-((2-N-(4-

Synonyms methoxybenzenesulfonyl)amino)stilbazole)1-
oxide
Prodrug HMN-214
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Mechanism of Action: A Dual-Pronged Attack on
Cancer Cells

HMN-176 exhibits a unique dual mechanism of action, targeting both transcriptional regulation
and mitotic processes to exert its potent antitumor effects.

Reversal of Multidrug Resistance via NF-Y Inhibition

A primary mechanism of HMN-176 is its ability to restore chemosensitivity in multidrug-resistant
(MDR) cancer cells. It achieves this by inhibiting the transcription factor NF-Y.[2] NF-Y is a
critical factor for the basal expression of the Multidrug Resistance Gene 1 (MDR1). By inhibiting
the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter, HMN-176
effectively downregulates the expression of P-glycoprotein (P-gp), the protein product of the
MDR1 gene and a key efflux pump responsible for chemotherapy resistance. This leads to
increased intracellular accumulation of cytotoxic agents in resistant cancer cells.
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HMN-176 inhibition of the NF-Y pathway to reverse multidrug resistance.
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Mitotic Disruption through Interference with Polo-Like
Kinase 1 (PLK1)

HMN-176 also disrupts mitosis by interfering with the function of Polo-like kinase 1 (PLK1), a
key regulator of cell cycle progression.[3] Unlike direct enzymatic inhibitors, HMN-176 alters the
subcellular localization of PLK1, preventing its proper function at the centrosomes and along
the cytoskeletal structure. This interference leads to defects in spindle pole body formation,
resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
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HMN-176 interference with PLK1 localization leading to mitotic arrest.

Preclinical Antitumor Activity
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In Vitro Cytotoxicity

HMN-176 has demonstrated potent cytotoxic activity against a broad range of human tumor

cell lines.
Cell Line Panel Mean ICso (nM)
General Cancer Cell Lines 112

Furthermore, HMN-176 retains its efficacy in cell lines resistant to conventional
chemotherapeutic agents.

Resistant Cell Line Resistance to ICs0 (NM)
P388 Leukemia Cisplatin 143
P388 Leukemia Doxorubicin 557
P388 Leukemia Vincristine 265

Ex Vivo Activity in Human Tumor Specimens

The antitumor activity of HMN-176 was evaluated in an ex vivo soft agar cloning assay using
fresh human tumor specimens. The data indicate a dose-dependent response across various
tumor types.

Tumor Type HMN-176 Concentration Response Rate (%)
All Assessable Specimens 0.1 pg/mL 32% (11/34)

All Assessable Specimens 1.0 pg/mL 62% (21/34)

All Assessable Specimens 10.0 pg/mL 71% (25/35)

Breast Cancer 1.0 pg/mL 75% (6/8)
Non-Small-Cell Lung Cancer 10.0 pg/mL 67% (4/6)

Ovarian Cancer 10.0 pg/mL 57% (4/7)
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Experimental Protocols
Cell Culture and Proliferation Assay (MTT)

Cell Seeding: Cancer cell lines are seeded into 96-well microplates at a density of 3 x 108 to
1 x 104 cells per well.

Drug Treatment: After 24 hours, HMN-176 is added at various concentrations.

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere of 5%
CO:2 and 95% air.

MTT Assay: The inhibition of cell growth is measured using a standard MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of HMN-176
required to produce 50% inhibition of growth (ICso) is then calculated.

Cell Cycle Analysis by Flow Cytometry

Cell Treatment: Cells are treated with HMN-176 (e.g., 3 uM) for a specified duration (e.g., 24-
48 hours).

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70%
ethanol while vortexing. Fixed cells are stored at -20°C for at least 2 hours.

Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining
solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to
prevent staining of RNA).

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The
distribution of cells in the GO/G1, S, and G2/M phases of the cell cycle is quantified based on
their fluorescence intensity.

Cell Preparation

Staining and Analysis
. . o - . : Quantify Cell Cycle Phases
Treat with HMN-176 Stain with Propidium lodide & RNase A Flow Cytometry Analysis (GO/GL, S, G2IM)

E Harvest & Fix Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b10753006?utm_src=pdf-body-img
https://www.benchchem.com/product/b10753006?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2717217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2717217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2717217/
https://www.tandfonline.com/doi/abs/10.1517%2F13543784.2012.668525
https://www.aminer.cn/pub/53e99bf0b7602d970249b47a
https://www.benchchem.com/product/b10753006#what-is-hmn-176-compound
https://www.benchchem.com/product/b10753006#what-is-hmn-176-compound
https://www.benchchem.com/product/b10753006#what-is-hmn-176-compound
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10753006?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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